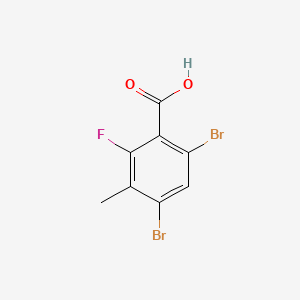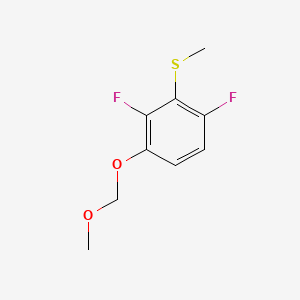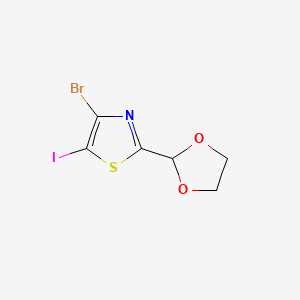
3,4-Difluoro-4'-methoxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-4’-methoxybiphenyl: is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached to the 3rd and 4th positions of one benzene ring and a methoxy group attached to the 4th position of the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Difluoro-4’-methoxybiphenyl typically begins with commercially available starting materials such as 3,4-difluorobenzene and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The most common method for synthesizing this compound is through a Suzuki coupling reaction. This involves the reaction of 3,4-difluorobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure 3,4-Difluoro-4’-methoxybiphenyl.
Industrial Production Methods: Industrial production of 3,4-Difluoro-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,4-Difluoro-4’-methoxybiphenyl can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 3,4-difluoro-4’-formylbiphenyl.
Reduction: Formation of 3,4-difluoro-4’-hydroxybiphenyl.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Advanced Materials: 3,4-Difluoro-4’-methoxybiphenyl is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biology:
Biological Probes: The compound is utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers with enhanced properties such as thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-4’-methoxybiphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy group influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
3,4-Difluorobiphenyl: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
3,4-Dichloro-4’-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness: 3,4-Difluoro-4’-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct electronic and steric effects. These features make it valuable in various applications, including material science and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H10F2O |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
1,2-difluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
Clave InChI |
GYBIISSDQGGHSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


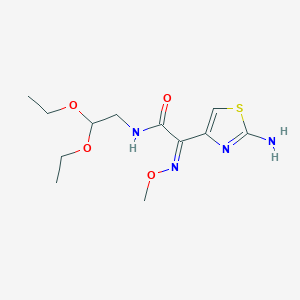
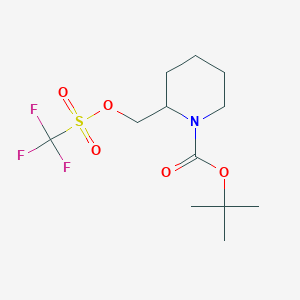
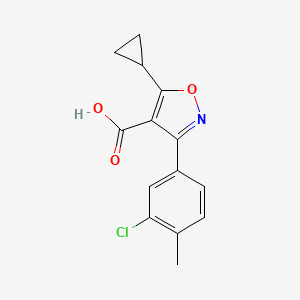
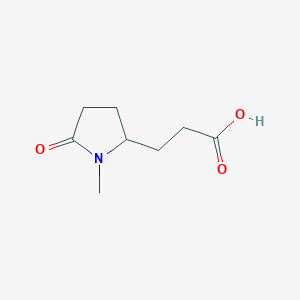


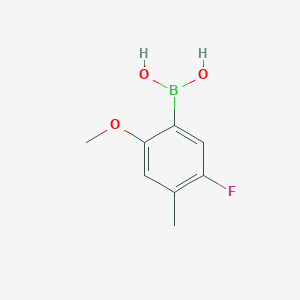
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
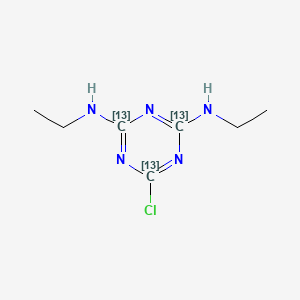

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
